

# Application Notes and Protocols: Larazotide Acetate in Phase 2 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosages, experimental protocols, and associated signaling pathways of **Larazotide** acetate as investigated in Phase 2 clinical trials for celiac disease. The information is intended to serve as a resource for researchers and professionals in the field of drug development.

# Quantitative Data: Larazotide Acetate Phase 2 Dosage Regimens

The following tables summarize the dosing information from two key Phase 2 clinical trials.

Table 1: Phase 2b, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study (NCT01396213)[1]



| Treatment Arm      | Dosage | Frequency                  | Route of<br>Administration |
|--------------------|--------|----------------------------|----------------------------|
| Larazotide Acetate | 0.5 mg | Three times daily<br>(TID) | Oral                       |
| Larazotide Acetate | 1 mg   | Three times daily<br>(TID) | Oral                       |
| Larazotide Acetate | 2 mg   | Three times daily<br>(TID) | Oral                       |
| Placebo            | -      | Three times daily<br>(TID) | Oral                       |

Table 2: Phase 2a, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging, Multicenter Study (NCT00362856)[2]

| Treatment Arm      | Dosage  | Frequency                  | Route of<br>Administration |
|--------------------|---------|----------------------------|----------------------------|
| Larazotide Acetate | 0.25 mg | Three times daily<br>(TID) | Oral                       |
| Larazotide Acetate | 1 mg    | Three times daily<br>(TID) | Oral                       |
| Larazotide Acetate | 4 mg    | Three times daily (TID)    | Oral                       |
| Larazotide Acetate | 8 mg    | Three times daily (TID)    | Oral                       |
| Placebo            | -       | Three times daily<br>(TID) | Oral                       |

## **Experimental Protocols**



# Study Design: Phase 2b (NCT01396213) - Adjunct to Gluten-Free Diet[3][4]

This study was designed to evaluate the efficacy and safety of **Larazotide** acetate in patients with celiac disease who still experienced symptoms despite adhering to a gluten-free diet.

- Study Phases: The trial consisted of a 4-week single-blind placebo run-in period, a 12-week double-blind treatment phase, and a 4-week placebo run-out phase.[3]
- Patient Population: The study enrolled 342 adults with a biopsy-confirmed diagnosis of celiac disease who had been on a gluten-free diet for at least 12 months.[4][5]
- Inclusion Criteria:
  - Male and female adults.
  - Biopsy-proven and serology-confirmed celiac disease.
  - On a gluten-free diet for at least 12 months.[4]
  - Experiencing gastrointestinal symptoms.[4]
- Exclusion Criteria:
  - Refractory celiac disease.
  - Other chronic active gastrointestinal diseases.
  - Type 1 or 2 diabetes.
- Intervention: Patients were randomized to receive one of three doses of Larazotide acetate (0.5 mg, 1 mg, or 2 mg) or a placebo, taken orally three times a day, 15 minutes before meals.[3]
- Primary Efficacy Endpoint: The primary outcome was the change in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[3]
- Secondary and Exploratory Endpoints:



- Celiac Disease Patient Reported Outcome (CeD PRO) to assess daily symptoms.
- Changes in anti-tissue transglutaminase (tTG) and anti-deamidated gliadin peptide (DGP) antibodies.[3]

## Study Design: Phase 2a (NCT00362856) - Gluten Challenge[2][6]

This dose-ranging study aimed to assess the safety, tolerance, and efficacy of **Larazotide** acetate in celiac disease patients undergoing a gluten challenge.

- Study Phases: The study included a 21-day screening period, a 14-day treatment period, and a follow-up visit on day 21.[2]
- Patient Population: The study enrolled 80 adult patients with biopsy-confirmed celiac disease who had been on a gluten-free diet for at least 6 months.[2]
- Inclusion Criteria:
  - Diagnosed with celiac disease by biopsy for ≥ 6 months.[2]
  - On a gluten-free diet for at least the past 6 months.
- Intervention:
  - Patients were randomized into seven groups. Four groups received different doses of Larazotide acetate (0.25 mg, 1 mg, 4 mg, or 8 mg TID) along with an 800 mg gluten challenge three times a day (total 2.4 g/day ).[2]
  - One group received a placebo with the gluten challenge.
  - Two control groups received either the highest dose of Larazotide acetate (8 mg TID) with a placebo for the gluten challenge or a placebo for both.[2]
- Primary Efficacy Endpoint: The primary outcome measure was the change in intestinal permeability as assessed by the urinary lactulose/mannitol (LAMA) ratio.[6]



- Method for LAMA Ratio Assessment: On specified days (0, 6, 13, and 20), subjects
  consumed a solution of lactulose and mannitol. Urine was then collected to analyze the ratio
  of these sugars, with standardized methodologies being used for the analysis.[2]
- Secondary Endpoints: Gastrointestinal symptom severity was assessed using the Gastrointestinal Symptom Rating Scale (GSRS).[6]

# Signaling Pathways and Experimental Workflows Larazotide Acetate Mechanism of Action: Signaling Pathways

**Larazotide** acetate is an eight-amino-acid synthetic peptide that acts as a tight junction regulator.[7] Its mechanism is primarily linked to the inhibition of the zonulin pathway, which modulates intestinal permeability.

- Zonulin Pathway: In celiac disease, gliadin triggers the release of zonulin, which then binds
  to receptors on intestinal epithelial cells. This initiates a signaling cascade that leads to the
  disassembly of tight junctions, increasing intestinal permeability. Larazotide acetate is
  thought to act as a zonulin antagonist, preventing this cascade.[8]
- Myosin Light Chain Kinase (MLCK) and Rho Kinase (ROCK) Pathways: The disassembly of tight junctions involves the contraction of the perijunctional actomyosin ring. This contraction is regulated by the phosphorylation of myosin light chain (MLC).[8][9] Myosin light chain kinase (MLCK) and Rho-associated coiled-coil containing protein kinase (ROCK) are key regulators of MLC phosphorylation.[8][9] Larazotide has been shown to attenuate the phosphorylation of MLC, suggesting it may inhibit MLCK and/or ROCK.[8][9]





Click to download full resolution via product page

Caption: Larazotide's mechanism of action in the zonulin signaling pathway.

### **Experimental Workflow: Phase 2 Clinical Trials**

The general workflow for the Phase 2 clinical trials of **Larazotide** acetate involved several key stages, from patient recruitment to data analysis.





Click to download full resolution via product page

Caption: General experimental workflow for **Larazotide** Phase 2 trials.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Larazotide eased symptoms in phase II celiac trial | MDedge [mdedge.com]
- 6. A Randomized, Double-Blind Study of Larazotide Acetate to Prevent the Activation of Celiac Disease During Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Larazotide acetate: a pharmacological peptide approach to tight junction regulation PMC [pmc.ncbi.nlm.nih.gov]
- 9. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Larazotide Acetate in Phase 2 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674505#larazotide-dosage-in-phase-2-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com